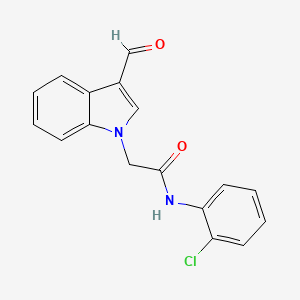

N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

CAS No.: 886499-56-5

Cat. No.: VC15888622

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886499-56-5 |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.7 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |

| Standard InChI | InChI=1S/C17H13ClN2O2/c18-14-6-2-3-7-15(14)19-17(22)10-20-9-12(11-21)13-5-1-4-8-16(13)20/h1-9,11H,10H2,(H,19,22) |

| Standard InChI Key | WAJFNGHZWDUJEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide integrates two pharmacologically significant subunits:

-

2-Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, known to enhance lipophilicity and influence receptor binding.

-

3-Formylindole-acetamide: An indole scaffold modified with a formyl group at the third position and linked to an acetamide side chain. The formyl group introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles .

The IUPAC name, N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide, reflects its substitution pattern. Its InChI key (RQOMHLKBNMRCEG-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O) provide unambiguous structural identifiers .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 312.7 g/mol | |

| XLogP3 | 3.2 (estimated) | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 3 (amide, formyl) | |

| Rotatable Bonds | 5 |

Synthesis and Structural Optimization

Synthetic Pathways

While explicit protocols for N-(2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide are scarce, analogous indole-acetamides are typically synthesized via:

-

Indole Functionalization: Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

-

Acetamide Coupling: Reacting 3-formylindole with chloroacetyl chloride, followed by nucleophilic substitution with 2-chloroaniline.

Critical challenges include controlling regioselectivity during indole formylation and minimizing side reactions at the electron-rich indole nucleus. Purification often involves column chromatography or recrystallization from ethanol.

Industrial-Scale Production

Large-scale synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Continuous flow reactors may improve efficiency, though no industrial production data are publicly available .

Biological Activity and Mechanisms

Anticancer Activity

Indole-formyl hybrids inhibit tubulin polymerization and topoisomerase II, mechanisms critical in cancer cell proliferation. Molecular docking studies suggest the formyl group interacts with lysine residues in the colchicine-binding site of tubulin, though experimental validation is pending.

Anti-Inflammatory Effects

Comparative Analysis with Structural Analogs

Table 2: Comparative Profile of Chlorophenyl-Indole Acetamides

Key observations:

-

Chloro Position: Para-substituted analogs show enhanced tubulin binding due to steric effects, whereas ortho-substituted derivatives may favor membrane disruption .

-

R Group: Formyl derivatives exhibit higher electrophilicity than acetylated counterparts, potentially increasing covalent target engagement .

Future Research Directions

-

Target Identification: Proteomic profiling to map protein targets.

-

SAR Studies: Systematic variation of chloro position and formyl substituents.

-

In Vivo Efficacy: Testing in murine models of infection and inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume